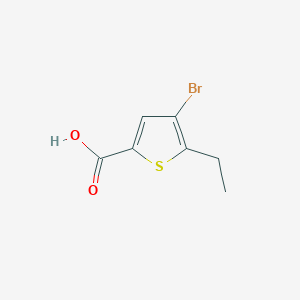

4-Bromo-5-ethylthiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-ethylthiophene-2-carboxylic acid is a brominated thiophene derivative with a carboxylic acid functional group. Thiophene derivatives are of significant interest due to their utility in various chemical reactions and their potential applications in materials science, particularly in the field of conductive polymers .

Synthesis Analysis

The synthesis of brominated thiophene derivatives can be achieved through electrophilic bromination. A study demonstrates the direct bromination of ethyl 5-alkylthiophene-2-carboxylates, which yields ethyl 5-alkyl-4-bromothiophene-2-carboxylates in excellent yields without the migration or isomerization of the alkyl substituents . This method provides a straightforward approach to synthesizing 4-bromo-5-ethylthiophene-2-carboxylic acid by substituting the appropriate alkyl group.

Molecular Structure Analysis

Quantum chemical computational studies, including density functional theory (DFT), are often employed to analyze the molecular structure of brominated thiophene derivatives. These studies provide insights into the optimized molecular geometry, vibrational frequencies, and NMR shift values, which are crucial for understanding the physical and chemical behavior of these compounds .

Chemical Reactions Analysis

Brominated thiophene derivatives are versatile intermediates in various chemical reactions. For instance, the sodium salt of bromothiophene carboxylic acids can react with carbanions in the presence of copper to yield condensation products, which can be further cyclized to produce heterocyclic compounds . Additionally, the presence of a carboxylic acid group allows for further functionalization, such as esterification or amidation, expanding the chemical utility of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-5-ethylthiophene-2-carboxylic acid can be inferred from related compounds. For example, the reactivity of carboxylic acids with various reagents for derivatization purposes has been studied, which is relevant for chromatographic detection and analysis . The solubility, melting point, and other physical properties are influenced by the presence of the bromine atom and the carboxylic acid group, which can also affect the compound's acidity and reactivity in chemical reactions .

Scientific Research Applications

Chemical Synthesis and Reactions :

- The bromination of 2-cyanothiophene leads predominantly to the 4-bromo derivative, which upon further processing can yield 4- and 5-nitro derivatives of 2-thiophenecarboxylic acid. This study highlights the reactivity and potential for creating derivatives of thiophene compounds, including 4-Bromo-5-ethylthiophene-2-carboxylic acid (Gol'dfarb, Grotmova, & Belen’kii, 1974).

Applications in Organic Synthesis :

- Research on benzopyrones, closely related to thiophene derivatives, has explored the bromination of various compounds, leading to a mixture of bromo-derivatives. This kind of study is indicative of the potential for 4-Bromo-5-ethylthiophene-2-carboxylic acid in creating a variety of functionalized compounds (Barker & Ellis, 1970).

Catalytic Reactions and Derivative Formation :

- 4-Bromo-5-ethylthiophene-2-carboxylic acid can potentially be used in palladium-catalysed direct arylation reactions. Such applications are useful in synthesizing biheteroaryls and related compounds, showcasing the versatility of bromothiophene derivatives in organic chemistry (Fu, Zhao, Bruneau, & Doucet, 2012).

Synthesis of Heterocyclic Compounds :

- Research has also focused on synthesizing various heterocyclic compounds from thiophene-based acids, including 4-Bromo-5-ethylthiophene-2-carboxylic acid. These studies are crucial for understanding the compound's role in forming new and complex heterocyclic structures (Rowold & MacDonald, 1978).

properties

IUPAC Name |

4-bromo-5-ethylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDAEUDNKBRCAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396121 |

Source

|

| Record name | 4-bromo-5-ethylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-ethylthiophene-2-carboxylic acid | |

CAS RN |

40477-61-0 |

Source

|

| Record name | 4-bromo-5-ethylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)

![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)